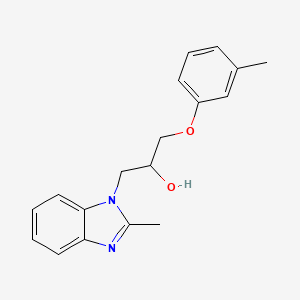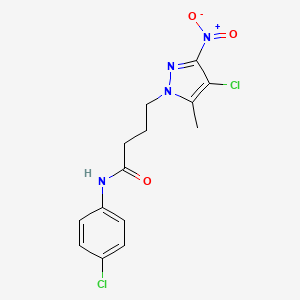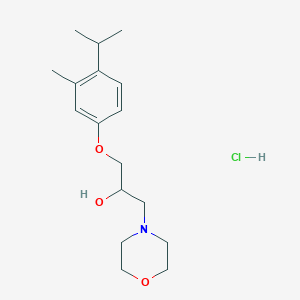
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, also known as MPPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. MPPP has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for further investigation.
Wirkmechanismus
The exact mechanism of action of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain. This increase in serotonin may be responsible for the antidepressant and anxiolytic effects of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to modulate the activity of dopamine receptors, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic properties. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to have anxiolytic and antidepressant effects, as well as potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential therapeutic properties, which make it an interesting compound for further investigation. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential for abuse, which may make it difficult to obtain funding for research.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is its potential as a treatment for opioid addiction, which is a growing public health concern. Additionally, further investigation into the mechanism of action of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine may provide insights into its therapeutic properties. Finally, there is potential for the development of new compounds based on the structure of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, which may exhibit improved therapeutic properties.
Synthesemethoden
The synthesis of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(2-methylphenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base such as sodium carbonate. The resulting product is purified by recrystallization to obtain 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been investigated for its potential use in treating a range of medical conditions, including depression, anxiety, and addiction. It has been found to exhibit antidepressant and anxiolytic properties in animal models, making it a promising candidate for further investigation. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to have potential as a treatment for drug addiction, particularly in the case of opioid addiction.
Eigenschaften
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17-7-5-6-10-19(17)21-13-15-22(16-14-21)20(23)12-11-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKIDOQCBJAKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)




